molecular formula C23H25N5O3 B10988187 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanamide

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanamide

Cat. No.: B10988187
M. Wt: 419.5 g/mol
InChI Key: QDEQAGWSBAOJFI-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLPROPYL]-3-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)PROPANAMIDE is a complex organic compound that features a benzimidazole moiety and an imidazolidinyl group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLPROPYL]-3-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)PROPANAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLPROPYL]-3-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLPROPYL]-3-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLPROPYL]-3-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The imidazolidinyl group may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanamide

InChI

InChI=1S/C23H25N5O3/c1-14(2)20(21-24-16-10-6-7-11-17(16)25-21)27-19(29)13-12-18-22(30)28(23(31)26-18)15-8-4-3-5-9-15/h3-11,14,18,20H,12-13H2,1-2H3,(H,24,25)(H,26,31)(H,27,29)

InChI Key

QDEQAGWSBAOJFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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